3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a chloro-dimethylphenyl group via an ether linkage . It contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic ether, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.17 g/mol. For detailed physical and chemical properties, it is recommended to refer to the manufacturer’s product details or relevant scientific literature.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride, play a crucial role in drug discovery due to their versatility and presence in bioactive molecules with selective target interactions. The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage through pseudorotation. This review highlights the significant features of pyrrolidine compounds in medicinal chemistry, including their stereogenicity and how different stereoisomers can influence the biological profile of drug candidates due to varying binding modes to enantioselective proteins. The discussion encompasses synthetic strategies for pyrrolidine rings from cyclic or acyclic precursors and functionalization of preformed rings, underscoring the impact of steric factors on biological activity and structure-activity relationships ((Li Petri et al., 2021)).
De Novo Synthesis of 3-Pyrrolin-2-Ones
This comprehensive review surveys the literature on de novo syntheses of 3-pyrrolin-2-ones, which are significant due to their presence in natural products, diverse biological activities, and utility as building blocks. The review categorizes synthesis approaches based on the location(s) of new bond formations in constructing the 3-pyrrolin-2-one ring system, covering one-component intramolecular, two-component intermolecular, and multicomponent cyclization methods. This analysis sheds light on the synthetic versatility and potential applications of 3-pyrrolin-2-ones in medicinal chemistry and material science, offering insights into the methodologies for creating these valuable pyrrolidine derivatives (Pelkey et al., 2015)).
Pyrrolidone-based Surfactants
The review on pyrrolidone-based surfactants discusses the transition of N-alkylated pyrrolidones into surface-active agents with the increase in alkyl group size. These surfactants exhibit synergistic interactions with anionic surfactants, attributed to the electronegativity of the pyrrolidone carbonyl oxygen, which can form pseudoquaternary ammonium ions. The paper reviews the chemistry of selected pyrrolidone derivatives, highlighting their ability to enhance surfactant performance by improving water solubility, compatibility, and solvency. This review emphasizes the versatility of the pyrrolidone ring in surfactant chemistry, offering a foundation for developing new materials with improved environmental and toxicological profiles (Login, 1995)).
Safety and Hazards
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-5-9(2)12(11(13)6-8)15-10-3-4-14-7-10;/h5-6,10,14H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKRDDHYGIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-55-1 | |
Record name | Pyrrolidine, 3-(2-chloro-4,6-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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